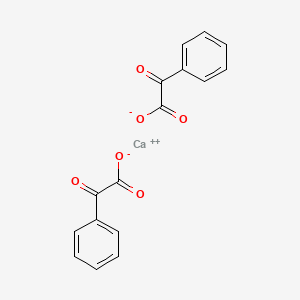

Calcium phenylglyoxylate

Description

Significance of Alpha-Keto Carboxylates in Synthetic and Mechanistic Chemistry

Alpha-keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a ketone group adjacent to a carboxylic acid. wikipedia.org This structural arrangement imparts unique chemical reactivity, making them highly valuable in synthetic and mechanistic chemistry. Phenylglyoxylic acid, the precursor to calcium phenylglyoxylate (B1224774), is a key example of an alpha-keto acid. nih.gov

These compounds are recognized as versatile building blocks for creating a wide array of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com A significant area of their application is in acylation reactions, where they serve as an alternative to traditional acylating agents like acyl chlorides. researchgate.netacs.org The use of alpha-keto acids in these reactions is considered a "greener" chemical approach because the primary byproduct is carbon dioxide, which is environmentally benign compared to the byproducts of other reagents. researchgate.netacs.org Their chemical versatility allows them to participate in a diverse range of reactions, such as esterification, nucleophilic additions, and reductions, facilitating the synthesis of value-added compounds. mdpi.com

The Role of Calcium in Organic and Bio-Organic Systems

Calcium is the fifth-most abundant element in the human body and plays a critical role in numerous physiological and biochemical processes. wikipedia.org As a divalent cation (Ca2+), it is essential for the structural integrity of bones and teeth, where it is stored in vast quantities. slideshare.net In bio-organic systems, calcium ions are fundamental to cell signaling, acting as a second messenger in a multitude of pathways. wikipedia.orgwikipedia.org They are crucial for nerve conduction, the release of neurotransmitters, and the contraction of all muscle types. wikipedia.orgwikipedia.org Furthermore, many enzymes require calcium ions as a cofactor to function correctly. wikipedia.org

Evolution of Research Trajectories for Calcium Phenylglyoxylate and Related Phenylglyoxylate Species

Research involving phenylglyoxylate and its derivatives has evolved to explore their utility in diverse chemical and biological applications. Phenylglyoxylic acid and its esters are recognized as important precursors and intermediates in the synthesis of valuable organic compounds. mdpi.comnih.gov For example, phenylglyoxylate is a key intermediate in the biosynthetic pathway for producing L-phenylglycine, a non-proteinogenic amino acid used as a building block for several antibiotics and the anticancer agent Taxol. nih.gov

The chemical reactivity of the phenylglyoxylate structure has been leveraged in various synthetic strategies. Biotransformation studies using plant materials and enzymes have explored the stereoselective reduction of phenylglyoxylic acid esters to produce chiral mandelic acid esters, which are important chiral building blocks. znaturforsch.comasianpubs.org Furthermore, the photochemical properties of phenylglyoxylates have been investigated. Upon irradiation, these compounds can undergo specific rearrangements and reactions, which have been applied to the synthesis of complex molecules like β-lactams and cyclic lactones. acs.org More recently, phenylglyoxylic acid has been demonstrated to function as a photosensitive radical precursor for dynamic nuclear polarization (DNP), a technique used to dramatically enhance signals in magnetic resonance (MR) imaging, opening new avenues for its use in advanced biomedical diagnostics. acs.org Studies have also examined phenylglyoxylic acid as a metabolite, for instance, as a biomarker for exposure to industrial chemicals like styrene (B11656). ebi.ac.uknih.gov

Chemical Data

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Calcium bis(2-oxo-2-phenylacetate) | alfa-chemistry.com |

| Synonym | Phenylglyoxylic acid, calcium salt | ontosight.ai |

| Molecular Formula | C16H10CaO6 | ontosight.aialfa-chemistry.com |

| Molecular Weight | 338.33 g/mol | alfa-chemistry.com |

| CAS Number | 52009-50-4 | alfa-chemistry.comepa.gov |

| Boiling Point | 258.6 °C at 760 mmHg (Parent Acid) | alfa-chemistry.com |

| Flash Point | 124.4 °C (Parent Acid) | alfa-chemistry.com |

| Solubility | High solubility in water | ontosight.aiontosight.ai |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C16H10CaO6 | Main subject of the article |

| Phenylglyoxylic Acid | C8H6O3 | Parent acid of the calcium salt; an alpha-keto acid nih.gov |

| Mandelic Acid | C8H8O3 | Reduction product of phenylglyoxylic acid asianpubs.org |

| L-Phenylglycine | C8H9NO2 | Synthesized from phenylglyoxylate precursor nih.gov |

| Styrene | C8H8 | Industrial chemical with phenylglyoxylic acid as a metabolite nih.gov |

| Calcium Carbonate | CaCO3 | A common calcium salt used as a base dcu.ie |

| Acyl Chloride | RCOCl | Traditional acylation agent researchgate.net |

| Carbon Dioxide | CO2 | "Green" byproduct of reactions using alpha-keto acids acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52009-50-4 |

|---|---|

Molecular Formula |

C16H10CaO6 |

Molecular Weight |

338.32 g/mol |

IUPAC Name |

calcium;2-oxo-2-phenylacetate |

InChI |

InChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2 |

InChI Key |

ANCMHDZMDGOGAX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2] |

Related CAS |

611-73-4 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Strategies for Phenylglyoxylate and Its Calcium Salt

Chemo-Synthetic Routes to Phenylglyoxylic Acid Precursors

The chemical synthesis of phenylglyoxylic acid can be approached through several precursor routes, primarily involving hydrolysis and oxidation reactions. These methods offer versatile pathways to obtain the target molecule, starting from different commercially available materials.

Hydrolysis of Phenylglyoxylonitrile and Derivatives

One established method for synthesizing phenylglyoxylic acid involves the hydrolysis of benzoyl cyanide, a derivative of phenylglyoxylonitrile. wikipedia.org This process typically involves treating benzoyl cyanide with a strong acid. For instance, stirring benzoyl cyanide with concentrated hydrochloric acid for an extended period at an elevated temperature can yield phenylglyoxylic acid. nist.govnih.gov One documented procedure reports a yield of 47% when benzoyl cyanide is stirred with concentrated hydrochloric acid for 18 hours at 50°C. nist.gov

The reaction proceeds through the hydrolysis of the nitrile group to a carboxylic acid. Initially, the nitrile is protonated by the strong acid, making it more susceptible to nucleophilic attack by water. This leads to the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid under the reaction conditions. While effective, this method often involves the use of toxic cyanides and can be a complex process. smolecule.comgoogle.com

A "one-pot" process has also been developed for the preparation of phenylglyoxylic acid esters from benzoyl cyanides. This method involves hydrolyzing the benzoyl cyanide in a sulfuric acid/water system in the presence of chloride ions to form the phenylglyoxylic acid amide, which is then reacted in situ with an alcohol to produce the ester. nist.gov This approach can achieve high yields of around 90%. nih.gov

Oxidation Reactions for Phenylglyoxylic Acid Synthesis

Oxidation reactions provide several pathways to phenylglyoxylic acid from various starting materials, including aldehydes, ketones, and styrene (B11656) derivatives.

The oxidation of mandelic acid is a common and effective method for the synthesis of phenylglyoxylic acid. wikipedia.org Various oxidizing agents can be employed for this transformation. A well-known procedure utilizes potassium permanganate (B83412) in an alkaline solution. wikipedia.orggoogle.com The reaction involves the oxidation of the secondary alcohol group of mandelic acid to a ketone.

Hydrous manganese oxide (HMO) at pH 4.0 has also been shown to oxidize mandelic acid, yielding phenylglyoxylic acid and benzaldehyde. google.com Further oxidation of phenylglyoxylic acid by HMO leads to benzoic acid. google.com Other oxidizing agents that have been studied for the oxidation of mandelic acid include benzimidazolium fluorochromate (BIFC) and morpholinium fluorochromate (MFC) in various organic solvents. rsc.org

| Oxidizing Agent | Reaction Conditions | Key Observations | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Alkaline solution | A standard and effective method. | wikipedia.orggoogle.com |

| Hydrous Manganese Oxide (HMO) | pH 4.0 | Yields phenylglyoxylic acid and benzaldehyde. | google.com |

| Benzimidazolium Fluorochromate (BIFC) | Organic solvents (e.g., DMSO) | Studied for its kinetics and solvent effects. | rsc.org |

| Morpholinium Fluorochromate (MFC) | Organic solvents | Investigated alongside other chromate-based oxidants. | rsc.org |

Acetophenone (B1666503) serves as a ketone precursor for the synthesis of phenylglyoxylic acid. One method involves the oxidation of acetophenone using selenium dioxide in an alkaline organic solvent like pyridine. This reaction, when followed by an acid-base workup, can produce phenylglyoxylic acid with yields reported to be above 80% and purity greater than 98%. reddit.com

Another approach involves a variant of the haloform reaction, using an oxidizing agent like sodium hypochlorite (B82951) (bleach) in a basic solution. rsc.orgfigshare.comgoogle.com While this reaction is often used to produce benzoic acid from acetophenone, under controlled conditions, it can be adapted to yield phenylglyoxylic acid. google.com The mechanism involves the formation of a trihalomethyl ketone intermediate, which is then cleaved by a hydroxide (B78521) ion.

Phenylglyoxylic acid is a known metabolite of styrene, and this metabolic pathway can be adapted for synthetic purposes. The biotransformation of styrene typically proceeds through the formation of styrene oxide, which is then hydrolyzed to styrene glycol. Subsequent oxidation of styrene glycol leads to mandelic acid, which is then further oxidized to phenylglyoxylic acid.

Enzymatic cascades have been developed to mimic this pathway for the production of phenylglyoxylic acid and its derivatives from styrene. These biocatalytic routes are considered a greener alternative to traditional chemical methods.

Biocatalytic and Enzymatic Synthesis of Phenylglyoxylic Acid

Biocatalytic methods offer an environmentally friendly approach to the synthesis of phenylglyoxylic acid, often operating under mild conditions with high selectivity. smolecule.comgoogle.com

D-mandelate dehydrogenase (DMDH) is an enzyme that can effectively convert D-mandelic acid to phenylglyoxylic acid. smolecule.comphadjustment.com A novel NAD+-dependent D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) has been cloned and expressed in Escherichia coli. This enzyme exhibited high catalytic activity, and by co-culturing two E. coli strains expressing LhDMDH and L-lactate dehydrogenase (for cofactor regeneration), a system for the efficient synthesis of phenylglyoxylic acid was developed, achieving a 60% theoretical yield and 99% purity. smolecule.comphadjustment.com

Cascade biocatalysis provides a one-pot synthesis of phenylglyoxylic acid from racemic mandelic acid, avoiding the need for toxic cyanides. smolecule.comgoogle.com In one such system, recombinant E. coli was engineered to co-express three enzymes: mandelate (B1228975) racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase. This whole-cell catalyst was able to transform racemic mandelic acid (100 mM) into phenylglyoxylic acid with a 98% conversion rate. smolecule.comgoogle.com

Furthermore, enzymatic hydrolysis of benzoyl cyanide has been demonstrated using a newly isolated Rhodococcus sp. This biocatalytic approach, carried out in an aqueous-toluene biphasic system, allowed for the accumulation of up to 932 mM of benzoylformic acid (phenylglyoxylic acid).

| Biocatalyst | Substrate | Key Features | Yield/Conversion | Reference |

|---|---|---|---|---|

| E. coli expressing D-mandelate dehydrogenase (LhDMDH) and L-lactate dehydrogenase | D-mandelic acid | Co-culture system for efficient conversion. | 60% theoretical yield, 99% purity. | smolecule.comphadjustment.com |

| E. coli expressing mandelate racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase | Racemic mandelic acid | One-pot cascade biocatalysis. | 98% conversion. | smolecule.comgoogle.com |

| Rhodococcus sp. CCZU10-1 | Benzoyl cyanide | Enzymatic hydrolysis in a biphasic system. | Accumulation up to 932 mM. |

Advanced Preparative Strategies for Calcium Phenylglyoxylate (B1224774)

The synthesis of calcium phenylglyoxylate is typically achieved through a direct neutralization reaction. This involves reacting phenylglyoxylic acid with a suitable calcium base, such as calcium carbonate or calcium hydroxide, in an aqueous solution. smolecule.com The reaction results in the formation of the calcium salt and water (in the case of calcium hydroxide) or water and carbon dioxide (in the case of calcium carbonate).

The general reaction with calcium hydroxide is as follows:

2 C₆H₅COCOOH + Ca(OH)₂ → Ca(C₆H₅COCOO)₂ + 2 H₂O

And with calcium carbonate:

2 C₆H₅COCOOH + CaCO₃ → Ca(C₆H₅COCOO)₂ + H₂O + CO₂

These methods are straightforward and rely on the acidic nature of the carboxylic acid group in phenylglyoxylic acid reacting with a base to form the salt.

Microbial Bioconversion Pathways

The microbial bioconversion of racemic mandelic acid presents a green and efficient alternative to traditional chemical synthesis methods for producing phenylglyoxylic acid (PGA), which often involve toxic substances like cyanide. nih.gov Engineered strains of Escherichia coli have been developed to facilitate this biotransformation. In one such approach, a cascade biocatalysis system was designed for the one-pot synthesis of PGA from racemic mandelic acid. nih.gov This system utilized recombinant E. coli strains co-expressing three key enzymes: mandelate racemase (ArMR), D-mandelate dehydrogenase (LhDMDH), and L-lactate dehydrogenase (LhLDH). nih.gov

The mandelate racemase converts L-mandelic acid to D-mandelic acid, which is then oxidized to phenylglyoxylic acid by D-mandelate dehydrogenase. nih.govnih.gov The L-lactate dehydrogenase is included to regenerate the NAD+ cofactor required by the dehydrogenase. This whole-cell catalysis approach has demonstrated high conversion rates, with engineered E. coli TCD 04 transforming 100 mM of racemic mandelic acid to PGA with a 98% conversion rate. nih.gov

Another study focused on the efficiency of a novel NAD+-dependent D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) for PGA biosynthesis. nih.gov By co-culturing two E. coli strains, one expressing LhDMDH and the other expressing L-lactate dehydrogenase (LcLDH) for cofactor regeneration, an efficient system for PGA synthesis was achieved. This system resulted in a 60% theoretical yield and 99% purity of PGA without the external addition of coenzymes or cosubstrates. nih.gov

Table 1: Microbial Strains and Enzymes in Phenylglyoxylic Acid Bioconversion

| Organism/Strain | Enzymes Expressed | Substrate | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli TCD 04 | Mandelate racemase (ArMR), D-mandelate dehydrogenase (LhDMDH), L-lactate dehydrogenase (LhLDH) | Racemic mandelic acid | Phenylglyoxylic acid | 98% conversion | nih.gov |

| Co-culture of two E. coli strains | D-mandelate dehydrogenase (LhDMDH) and L-lactate dehydrogenase (LcLDH) | D-mandelic acid | Phenylglyoxylic acid | 60% theoretical yield | nih.gov |

| Saccharomyces cerevisiae FD11b | Endogenous reductases | Phenylglyoxylic acid | R-(–)-mandelic acid | 97.1% enantiomeric excess | doi.org |

Enzymatic Reduction Processes for Phenylglyoxylic Acid

Enzymatic reduction of phenylglyoxylic acid is a key step in the synthesis of valuable chiral compounds such as R-(–)-mandelic acid. The asymmetric reduction of PGA to R-(–)-mandelic acid has been successfully demonstrated using the yeast Saccharomyces cerevisiae. doi.org In a study utilizing the strain Saccharomyces cerevisiae FD11b, the kinetics of this bioconversion were investigated in fed-batch cultures. doi.org The process is influenced by the concentrations of both the substrate (PGA) and the product (mandelic acid), with substrate inhibition observed at PGA concentrations higher than 40 mmol·L−1 and product inhibition occurring at mandelic acid concentrations above 60 mmol·L−1. doi.org Despite these inhibitions, a high enantiomeric excess of 97.1% for R-(–)-mandelic acid was achieved. doi.org

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orgnih.gov In the context of phenylglyoxylic acid, specific dehydrogenases play a crucial role in its synthesis from mandelic acid. D-mandelate dehydrogenase (DMDH), an NAD+-dependent enzyme, specifically catalyzes the oxidation of D-mandelic acid to phenylglyoxylic acid. nih.gov

A novel D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) has been identified and shown to have high catalytic activity. nih.gov When expressed in E. coli, the purified LhDMDH exhibited an oxidation activity towards D-mandelic acid of approximately 1200 U·mg-1. nih.gov The kinetic parameters of this enzyme highlight its efficiency, with a kcat/Km value of 28.80 S-1·mM-1. nih.gov

In biocatalytic cascades, alcohol dehydrogenases are also utilized for the synthesis of other valuable compounds where phenylglyoxylic acid is an intermediate. For instance, in the deracemization of mandelic acid to produce L-phenylglycine, a d-mandelate dehydrogenase (d-MDH) is used in the oxidative step to form phenylglyoxylic acid, which is then reductively aminated by an L-amino acid dehydrogenase (l-AADH). uga.edu This redox-neutral cascade internally recycles the NAD(P)H cofactor. uga.edu

To enhance the stability and reusability of enzymes used in biocatalytic processes, various immobilization techniques can be employed. nih.govnih.gov These methods confine the enzyme to a solid support, which facilitates its separation from the reaction mixture and can improve its operational stability under industrial conditions. nih.gov The primary techniques for enzyme immobilization include adsorption, covalent binding, entrapment, and cross-linking. nih.gov

Adsorption: This method relies on weak, non-covalent interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support material. nih.gove-asct.org It is a simple and generally mild method that is less likely to denature the enzyme. e-asct.org

Covalent Binding: This technique involves the formation of strong, stable covalent bonds between the functional groups on the enzyme's surface and the support matrix. nih.gove-asct.org This method provides strong attachment, minimizing enzyme leakage. e-asct.org

Entrapment: In this method, the enzyme is physically confined within the pores of a polymer matrix. nih.gove-asct.org The enzyme does not chemically bind to the support, which helps to preserve its native structure and activity. e-asct.org

Cross-linking: This technique creates intermolecular cross-links between enzyme molecules using a bifunctional reagent, forming insoluble aggregates. nih.gove-asct.org This can be done with or without a support material. e-asct.org

The choice of immobilization technique depends on the specific enzyme and the reaction conditions. For the dehydrogenases and racemases used in phenylglyoxylic acid synthesis, immobilization could offer significant advantages in developing continuous and economically viable biocatalytic processes.

Table 2: Enzyme Immobilization Techniques

| Immobilization Method | Principle of Attachment | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Adsorption | Weak non-covalent forces (e.g., van der Waals, hydrogen bonds) | Simple, mild conditions, less enzyme denaturation | Weak binding can lead to enzyme leaching | nih.gove-asct.org |

| Covalent Binding | Formation of stable covalent bonds | Strong attachment, minimal enzyme leakage | Can lead to conformational changes and loss of activity | nih.gove-asct.org |

| Entrapment | Physical confinement within a polymer matrix | Preserves enzyme's native structure, minimal leakage | Mass transfer limitations for substrate and product | nih.gove-asct.org |

| Cross-linking | Intermolecular cross-links between enzyme molecules | High enzyme loading, stable | Can cause significant enzyme denaturation | nih.gove-asct.org |

Biosynthetic Origins and Metabolic Intermediates

Phenylglyoxylic acid is a key metabolic intermediate in the biosynthesis of certain non-proteinogenic amino acids, such as L-phenylglycine. nih.govresearchgate.net The biosynthetic pathway for L-phenylglycine in organisms like Streptomyces pristinaespiralis originates from phenylpyruvate, which is derived from the shikimate pathway of primary metabolism. researchgate.net

The conversion of phenylpyruvate to L-phenylglycine involves a series of enzymatic reactions. Phenylpyruvate is first converted to phenylacetyl-CoA by a pyruvate (B1213749) dehydrogenase-like complex (PglB/C). researchgate.net Subsequently, phenylglyoxylate is likely formed from a CoA-activated precursor, possibly through the action of a thioesterase (PglD) on benzoylformyl-CoA. researchgate.net Finally, phenylglyoxylate undergoes a transamination step, catalyzed by an aminotransferase (PglE), to yield L-phenylglycine. researchgate.net

In a different context, the biosynthesis of phenolic acids can also involve intermediates structurally related to phenylglyoxylic acid. For example, in the tyrosine-derived pathway for the biosynthesis of rosmarinic acid, tyrosine is metabolized to 3,4-dihydroxyphenyllactic acid. mdpi.com While not directly phenylglyoxylic acid, these pathways highlight the role of α-keto acids as central intermediates in the biosynthesis of various natural products.

Calcium Salt Formation and Derivatization Strategies

Precipitation and Crystallization Methods

The formation of this compound involves the reaction of phenylglyoxylic acid with a calcium source. A straightforward method for its synthesis is the direct neutralization of phenylglyoxylic acid with calcium carbonate or calcium hydroxide in an aqueous solution. smolecule.com This reaction leads to the precipitation of this compound.

The general principles of precipitation and crystallization are crucial for obtaining a pure, solid product. mt.com The process typically involves several key steps:

Choosing an Appropriate Solvent: For the synthesis of this compound, water is a suitable solvent. smolecule.com

Dissolving the Reactants: Phenylglyoxylic acid is dissolved in the solvent, and the calcium source is added. The temperature may be increased to ensure complete dissolution and reaction. mt.com

Inducing Precipitation/Crystallization: The formation of the solid calcium salt is induced by the chemical reaction between the acid and the base. The solubility of the salt in the solvent will determine the extent and rate of precipitation. mt.com

Isolation and Purification: Once the precipitate has formed, it is isolated from the solution, typically by filtration. core.ac.uk The solid is then washed to remove any unreacted starting materials or soluble impurities and subsequently dried. core.ac.uknih.gov

Control over process parameters such as reactant concentration, temperature, pH, and mixing rate is important to influence the particle size, morphology, and purity of the final crystalline product. mt.commdpi.com

Ligand Exchange and Complexation Approaches

The synthesis of this compound through ligand exchange and complexation strategies represents a nuanced approach, moving beyond simple precipitation reactions to methods that allow for greater control over the product's structural and chemical properties. These techniques are fundamental in coordination chemistry and are particularly relevant in the formation of metal-organic frameworks (MOFs) and other coordination polymers where precise control of the metal-ligand interaction is paramount.

Ligand exchange, in this context, involves the substitution of one or more ligands coordinated to a calcium ion with the phenylglyoxylate anion. The starting calcium precursor would typically be a salt with weakly coordinating ligands, such as water, methanol, or dimethylformamide (DMF). The general principle relies on the relative binding affinities of the incoming phenylglyoxylate ligand and the outgoing ligand for the calcium center.

Detailed Research Findings

While specific studies focusing exclusively on the ligand exchange synthesis of simple this compound are not extensively detailed in the literature, the principles can be inferred from the broader field of calcium-based coordination chemistry. Research into calcium-based MOFs, for instance, provides significant insight into the coordination behavior of calcium with carboxylate ligands. rsc.orgrsc.orgresearchgate.net

Calcium is typically coordinated to oxygen atoms from carboxylate groups, solvent molecules, or other organic ligands. rsc.org The coordination environment around the calcium ion in such structures can be quite diverse, often exhibiting high coordination numbers. rsc.org The formation of these structures is highly dependent on the reaction conditions. For example, solvothermal synthesis, a common technique in the preparation of MOFs, involves heating the reactants in a sealed vessel, where the solvent plays a crucial role in the final structure. rsc.orgresearchgate.net The choice of solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA), can lead to different crystal architectures. acs.org

In a hypothetical ligand exchange reaction for the synthesis of this compound, one might start with a hydrated calcium salt, such as calcium chloride dihydrate (CaCl₂·2H₂O). In a suitable solvent, the coordinated water molecules can be displaced by phenylglyoxylate anions. The efficiency of this exchange would be driven by the formation of the more thermodynamically stable this compound complex.

The following table outlines key parameters that influence ligand exchange and complexation reactions for the synthesis of calcium-carboxylate complexes, which are applicable to this compound.

| Parameter | Influence on Synthesis | Rationale |

| Solvent | Can coordinate to the metal center and influences the solubility of reactants and products. The choice of solvent can dictate the final crystal structure. rsc.orgacs.org | Polar aprotic solvents like DMF and DMA are common in the synthesis of calcium-based coordination polymers as they can act as both solvent and ligand. |

| Temperature | Affects reaction kinetics and can influence the thermodynamic versus kinetic product. Higher temperatures in solvothermal synthesis can lead to more crystalline products. | Increased thermal energy can overcome activation barriers for ligand exchange and promote the formation of more stable, ordered structures. |

| pH | Determines the protonation state of the phenylglyoxylic acid. The carboxylate form is necessary for coordination. | The pKa of phenylglyoxylic acid is approximately 2.15, meaning that at pH values significantly above this, the carboxylate anion will be the predominant species, facilitating complexation. wikipedia.org |

| Counter-ion of Calcium Salt | Weakly coordinating anions (e.g., Cl⁻, NO₃⁻) are preferred as they are more easily displaced by the phenylglyoxylate ligand. | The lability of the ligands in the initial calcium complex is a key factor in the success of ligand exchange. |

| Stoichiometry | The molar ratio of the calcium salt to the phenylglyoxylic acid can influence the structure of the final product, particularly in the formation of coordination polymers. | Varying the metal-to-ligand ratio can lead to the formation of different structural motifs, from simple salts to extended networks. |

The coordination of the phenylglyoxylate ligand to the calcium ion would likely involve the carboxylate group in a monodentate or bidentate fashion. The carbonyl group of the glyoxylic acid moiety could also potentially participate in coordination, leading to chelation, which would result in a more stable complex. The exact binding mode would be influenced by the steric and electronic factors of the phenylglyoxylate ligand and the preferred coordination geometry of the calcium ion.

Advanced Reaction Mechanisms and Kinetic Studies of Phenylglyoxylate Systems

Photochemical Reaction Mechanisms of Phenylglyoxylates

Upon photoexcitation, phenylglyoxylates can undergo a variety of transformations, including intramolecular and intermolecular hydrogen abstraction, alpha-cleavage, and photodecarbonylation. These primary processes generate reactive intermediates that dictate the final product distribution.

A key photochemical process for alkyl phenylglyoxylates is the Norrish Type II reaction, which involves an intramolecular hydrogen abstraction. acs.orgwikipedia.orgchemistnotes.com This reaction proceeds through the initial excitation of the carbonyl group, followed by the abstraction of a γ-hydrogen atom from the alkyl ester chain by the excited carbonyl oxygen. This intramolecular hydrogen transfer results in the formation of a 1,4-biradical intermediate. acs.orgchemistnotes.comresearchgate.net

This biradical can then undergo one of two primary secondary reactions:

Cleavage (β-scission): This pathway leads to the formation of an enol and an alkene. The enol subsequently tautomerizes to a more stable carbonyl compound. wikipedia.orgchemistnotes.com

Intramolecular recombination: The two radical centers can combine to form a substituted cyclobutane, a process also known as the Norrish-Yang reaction. wikipedia.orgchemistnotes.com

While the Norrish Type II reaction is a well-established pathway for many carbonyl compounds, in the case of alkyl phenylglyoxylates, it is often found to be a relatively slow or "sluggish" process. acs.org This allows other competing reactions, such as intermolecular hydrogen abstraction, to become significant, particularly under certain experimental conditions. acs.org The intramolecular Paternò-Büchi reaction can also compete with the Norrish Type II pathway when electron-rich alkene groups are suitably positioned within the molecule. nih.gov

In addition to intramolecular processes, excited phenylglyoxylates can participate in intermolecular hydrogen abstraction, particularly when suitable hydrogen donors are present in the reaction medium. acs.orgtaylorfrancis.comyoutube.com This process competes with the Norrish Type II reaction and can become the dominant pathway, especially at higher concentrations of the phenylglyoxylate (B1224774) or in the presence of efficient hydrogen-donating solvents like alcohols. acs.org

The mechanism involves the excited triplet state of the phenylglyoxylate abstracting a hydrogen atom from a donor molecule, generating two radical species: a ketyl radical derived from the phenylglyoxylate and a radical derived from the hydrogen donor. youtube.com These radicals can then initiate a chain reaction, leading to quantum yields greater than one for product formation, especially at lower starting material concentrations. acs.orgnih.gov The accumulation of intermediates, such as α-hydroxyphenyl ketene, can also influence the quantum yields as the reaction progresses. acs.orgnih.gov The generated radicals, such as benzoyl and phenyl radicals, are key initiating species in subsequent polymerization reactions. researchgate.net

The relative rates of intramolecular versus intermolecular hydrogen abstraction are influenced by temperature, with intermolecular reactions being slower at higher temperatures, which is consistent with a radical chain reaction mechanism. acs.org

Alpha-cleavage, also known as a Norrish Type I reaction, is another photochemical pathway available to phenylglyoxylates. acs.orgwikipedia.orgwikipedia.orgiupac.org This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgiupac.org This cleavage results in the formation of two radical fragments. wikipedia.org For phenylglyoxylates, this would typically involve the cleavage of the bond between the benzoyl group and the ester functionality, generating a benzoyl radical and an alkoxycarbonyl radical.

The formation of a 1,4-biradical is a primary photoproduct of the Norrish Type II reaction, resulting from intramolecular γ-hydrogen abstraction. acs.orgchemistnotes.com The stability and subsequent reactions of these biradical intermediates play a crucial role in determining the final product distribution. researchgate.net The regioselectivity of certain photochemical reactions of phenylglyoxylates, such as the Paternò-Büchi reaction, is explained by the stability of the intermediate 1,4-biradical. nih.gov

Phenylglyoxylates, particularly alkyl phenylglyoxylates, have been shown to be effective photoinitiators for radical polymerization. researchgate.netnih.govnih.gov The initiation process is driven by the generation of reactive radical species, such as benzoyl and phenyl radicals, following intermolecular hydrogen abstraction from a monomer or another initiator molecule. researchgate.net These radicals then initiate the polymerization of monomers like acrylates. researchgate.net

This property is utilized in applications such as the development of negative photoimage systems, where a polymeric phenylglyoxylate initiator is used to cross-link diacrylate monomers upon exposure to light. researchgate.net The efficiency of photoinitiated polymerization can be influenced by the structure of the phenylglyoxylate and the reaction conditions. For instance, the use of a water-soluble lithium acylphosphinate salt as a photoinitiator has been shown to improve polymerization kinetics and cytocompatibility in the formation of hydrogels. nih.govnih.gov

Upon irradiation, phenylglyoxylic acid and its derivatives can undergo photodecarbonylation, a process that involves the loss of carbon monoxide (CO). rsc.orgrsc.org This reaction has been observed to occur with a high quantum yield for phenylglyoxylic acid itself. researchgate.net The photodecomposition of phenylglyoxylic acid is believed to proceed via the formation of a benzoyl radical. rsc.org

In the context of polymerizable α-keto esters like methacryloylethyl phenylglyoxylate (MEPG), the photoinduced decarbonylation leads to the evolution of CO. rsc.org This phenomenon can have practical implications, such as a significant reduction in volume shrinkage during the photocuring of resin systems. rsc.org For example, the addition of 45% MEPG to a BisGMA/TEGDMA monomer mixture resulted in a 63% reduction in resin shrinkage. rsc.org However, the dispersion of the resulting CO voids can be uncontrolled, potentially affecting the material properties of the cured polymer. rsc.org

The efficiency of the various photochemical reactions of phenylglyoxylates is quantified by their quantum yields (Φ), which represent the number of specific events occurring per photon absorbed. wikipedia.orgmsu.edu The quantum yields for product formation in the photolysis of alkyl phenylglyoxylates have been shown to be dependent on the concentration of the starting material. acs.orgnih.gov For instance, in the formation of certain carbonyl products at low concentrations (<0.01 M), quantum yields greater than 1 have been observed, which is indicative of a radical chain reaction. acs.orgnih.gov

The quantum yield of photodecarboxylation for phenylglyoxylic acid is notably high. researchgate.net For para-substituted derivatives of phenylglyoxylic acid, the quantum yield of decarbonylation (Φ(-CO₂)) is enhanced in the presence of water, reaching values of 0.4–0.8 in acetonitrile (B52724) with 5–20% water. rsc.org

Below is a table summarizing the quantum yields for the formation of benzaldehyde and acetone from the photolysis of 0.1 M ethyl phenylglyoxylate in benzene at 25 °C.

| Time (min) | Benzaldehyde (mM) | Acetone (mM) | Φ (Benzaldehyde) | Φ (Acetone) |

| 15 | 0.018 | 0.027 | 0.034 | 0.051 |

| 30 | 0.036 | 0.054 | 0.036 | 0.054 |

| 45 | 0.054 | 0.081 | 0.036 | 0.054 |

| 60 | 0.072 | 0.108 | 0.036 | 0.054 |

| 75 | 0.090 | 0.135 | 0.036 | 0.054 |

| 90 | 0.108 | 0.162 | 0.036 | 0.054 |

| 120 | 0.144 | 0.216 | 0.036 | 0.054 |

| Data derived from studies on the photochemical reactions of alkyl phenylglyoxylates. |

Radical Chemistry of Phenylglyoxylic Acid Derivatives

Phenylglyoxylic acid and its derivatives are notable for their involvement in radical chemistry, serving as precursors for the generation of reactive radical species. These radicals can subsequently participate in a variety of chemical transformations.

Generation and Characterization of Phenylglyoxylic Acid-Derived Radicals

The generation of radicals from phenylglyoxylic acid is often achieved through photochemical methods. Upon irradiation with visible light, phenylglyoxylic acid can undergo decarboxylation to produce a benzoyl radical. This process can be enhanced in the presence of certain additives. The resulting radicals are often nonpersistent, meaning they have a short lifespan in solution.

The characterization of these transient radical species is crucial for understanding their reactivity. Spectroscopic techniques are employed to identify and quantify these radicals. For instance, the benzoyl radical, a key intermediate derived from phenylglyoxylic acid, has been characterized by its spectroscopic constants.

| Parameter | Value |

|---|---|

| g-tensor components (gxx, gyy, gzz) | 2.0023, 2.0084, 2.0023 |

| Hyperfine coupling constants (A-values) for protons | Variable depending on position |

Radical Addition and Functionalization Reactions

Once generated, phenylglyoxylic acid-derived radicals, such as the benzoyl radical, can participate in a range of addition and functionalization reactions. A common reaction is the addition to carbon-carbon double bonds in alkenes. The rate of these addition reactions is dependent on the structure of both the radical and the alkene.

The table below presents typical rate constants for the addition of alkyl radicals to various alkenes, which can serve as a proxy for the reactivity of phenylglyoxylate-derived radicals.

| Radical | Alkene | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| n-Hexyl | Styrene (B11656) | 1.4 x 10⁵ |

| Cyclohexyl | Styrene | 1.1 x 10⁵ |

| tert-Butyl | Styrene | 4.1 x 10⁴ |

These addition reactions are fundamental to various synthetic transformations, allowing for the formation of new carbon-carbon bonds and the functionalization of organic molecules.

Radical Chain Propagation and Termination Kinetics

The propagation step involves the sequential addition of the radical to monomer units. The termination of the radical chains can occur through two primary mechanisms: combination, where two radical chains combine to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains.

The rate constants for termination are highly dependent on the nature of the radical species. The following table provides representative termination rate constants for different types of radicals.

| Radical Type | Termination Rate Constant (2kt) (M⁻¹s⁻¹) |

|---|---|

| Primary Alkyl | ~10¹⁰ |

| Secondary Alkyl | ~10⁹ |

| Tertiary Alkyl | ~10⁸ |

| Benzylic | ~10⁹ |

Enzymatic Reaction Kinetics and Mechanistic Elucidation

In biological systems, phenylglyoxylate and its derivatives can be substrates for various enzymes. The study of the kinetics and mechanisms of these enzymatic reactions provides valuable insights into metabolic pathways and enzyme function.

Substrate Inhibition Kinetics

A notable kinetic phenomenon observed in some enzymes that metabolize α-keto acids similar to phenylglyoxylate is substrate inhibition. At high substrate concentrations, the reaction rate paradoxically decreases. This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex.

Lactate dehydrogenase, for example, exhibits substrate inhibition by pyruvate (B1213749), an α-keto acid structurally related to phenylglyoxylate. The mechanism involves the formation of an abortive ternary complex with the enzyme, NAD+, and pyruvate. The dissociation constant (Ki) for the inhibitory pyruvate binding to the enzyme-NADH complex has been determined.

| Enzyme | Substrate | Inhibitor | Kinetic Parameter | Value |

|---|---|---|---|---|

| Lactate Dehydrogenase | Pyruvate | Pyruvate | Ki | 1.2 mM |

This type of inhibition can have significant physiological implications, regulating metabolic pathways by preventing excessive product formation.

Ternary Complex Mechanisms

Many enzymes that act on phenylglyoxylate or similar substrates operate through a ternary complex mechanism, where the enzyme simultaneously binds two substrates or a substrate and a cofactor to form a ternary enzyme-substrate-substrate (or cofactor) complex.

A well-studied example of an enzyme that forms a ternary complex is horse liver alcohol dehydrogenase (HLADH). Although not a phenylglyoxylate-metabolizing enzyme, its detailed kinetic analysis provides a model for understanding ternary complex mechanisms. HLADH catalyzes the oxidation of alcohols to aldehydes, forming a ternary complex with the enzyme, NAD+, and the alcohol substrate.

The table below summarizes the kinetic parameters for the reaction catalyzed by horse liver alcohol dehydrogenase, illustrating the rate constants for the formation and dissociation of the various binary and ternary complexes.

| Step | Reaction | Rate Constant | Value |

|---|---|---|---|

| Coenzyme Binding | E + NAD⁺ ⇌ E-NAD⁺ | k_on | 1.0 x 10⁷ M⁻¹s⁻¹ |

| Coenzyme Dissociation | E-NAD⁺ ⇌ E + NAD⁺ | k_off | 1.0 s⁻¹ |

| Substrate Binding | E-NAD⁺ + EtOH ⇌ E-NAD⁺-EtOH | k_on | 6.0 x 10⁶ M⁻¹s⁻¹ |

| Substrate Dissociation | E-NAD⁺-EtOH ⇌ E-NAD⁺ + EtOH | k_off | 77 s⁻¹ |

| Catalysis | E-NAD⁺-EtOH → E-NADH-Ald | k_cat | 4.3 s⁻¹ |

The formation of a ternary complex is a key feature of many enzymatic reactions involving phenylglyoxylate derivatives, allowing for the precise orientation of substrates and cofactors to facilitate catalysis.

Chelate Formation and Stability Constants with Alkaline Earth Metals

The interaction between phenylglyoxylic acid and alkaline earth metal ions, such as calcium (Ca²⁺), leads to the formation of chelate complexes. The stability of these complexes is a critical parameter that dictates their behavior in solution. The determination of stability constants provides quantitative insight into the thermodynamic favorability of the chelate formation.

Potentiometric Titration Studies of Metal Chelates

Potentiometric titration is a widely employed analytical technique for the determination of the stability constants of metal-ligand complexes in solution. This method involves the gradual addition of a titrant to a solution containing the metal ion and the ligand, while monitoring the change in the electrochemical potential of a suitable indicator electrode.

In the context of studying the chelation of phenylglyoxylate with alkaline earth metals, a typical potentiometric titration would involve titrating a solution containing known concentrations of phenylglyoxylic acid and an alkaline earth metal salt (e.g., calcium chloride) with a standard solution of a strong base (e.g., sodium hydroxide). The resulting titration curve, a plot of pH versus the volume of titrant added, provides the necessary data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Table 1: Illustrative Stability Constants of Metal-Ligand Complexes Determined by Potentiometric Titration

| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |

| Ca²⁺ | Glycine | 1.39 | - | 25 °C, 0.1 M KCl |

| Mg²⁺ | Glycine | 3.44 | 2.85 | 25 °C, 0.1 M KCl |

| Ca²⁺ | Citric Acid | 3.23 | - | 25 °C, 0.1 M KNO₃ |

| Mg²⁺ | Citric Acid | 3.37 | - | 25 °C, 0.1 M KNO₃ |

Influence of Substituents on Chelating Behavior

The electronic and steric properties of substituents on the phenyl ring of phenylglyoxylic acid can significantly influence its chelating behavior. Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) can alter the acidity of the carboxylic acid group and the electron density on the keto-oxygen, thereby affecting the stability of the resulting metal chelates.

The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role due to steric effects and differences in the transmission of electronic effects. Steric hindrance from a bulky substituent near the chelating site could impede the approach of the metal ion and reduce the stability of the complex.

Systematic studies involving a series of substituted phenylglyoxylic acids would be necessary to quantify these effects and establish a clear structure-activity relationship for their chelating properties with alkaline earth metals. Such studies would involve determining the stability constants for each substituted ligand and correlating them with the electronic and steric parameters of the substituents.

Advanced Analytical Methodologies for the Characterization and Detection of Calcium Phenylglyoxylate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of compounds, providing fundamental insights into molecular structure, bonding, and electronic properties. For Calcium Phenylglyoxylate (B1224774), a range of spectroscopic methods are utilized to obtain a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. jchps.comslideshare.net It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, will absorb electromagnetic radiation in the radio frequency range when placed in a strong magnetic field. slideshare.net The exact frequency of absorption, known as the chemical shift (δ), provides detailed information about the electronic environment of each nucleus, allowing for the mapping of the molecular skeleton. jchps.comnih.gov

For the phenylglyoxylate anion, ¹H NMR spectroscopy is used to identify the hydrogen atoms on the phenyl group. The aromatic protons typically appear in distinct regions of the spectrum, with their splitting patterns revealing their relative positions (ortho, meta, para) to the glyoxylate (B1226380) substituent. In ¹³C NMR, signals corresponding to the carboxylate carbon, the keto-carbonyl carbon, and the individual carbons of the phenyl ring can be resolved, confirming the carbon framework of the molecule. The calcium ion is NMR-inactive and its presence primarily influences the solubility and the electronic environment of the carboxylate group.

Table 1: Predicted NMR Chemical Shifts for the Phenylglyoxylate Anion Data is based on the closely related compound, Phenylglyoxylic Acid, as a reference. hmdb.ca

| Nucleus | Type | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | Aromatic (ortho) | 7.9 - 8.1 | Doublet |

| ¹H | Aromatic (meta) | 7.5 - 7.7 | Triplet |

| ¹H | Aromatic (para) | 7.6 - 7.8 | Triplet |

| ¹³C | Carboxylate (COO⁻) | 165 - 170 | Singlet |

| ¹³C | Ketone (C=O) | 188 - 192 | Singlet |

| ¹³C | Aromatic (C-ipso) | 130 - 134 | Singlet |

| ¹³C | Aromatic (C-ortho) | 129 - 131 | Singlet |

| ¹³C | Aromatic (C-meta) | 128 - 130 | Singlet |

| ¹³C | Aromatic (C-para) | 134 - 136 | Singlet |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Radical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.net This technique is particularly valuable for studying conjugated systems and species with non-bonding electrons, including organic radicals. nih.gov Radical species often possess unique electronic configurations that give rise to characteristic absorption bands in the UV-Vis spectrum, allowing for their detection and monitoring. researchgate.net

The study of phenylglyoxylate radicals, potentially formed during oxidation or photochemical processes, can be facilitated by UV-Vis spectroscopy. The formation of a radical would likely introduce new electronic transitions, resulting in the appearance of new absorption maxima (λmax). Furthermore, the presence of the calcium cation could influence the stability and electronic structure of the radical. Studies on other organic radicals have shown that complex formation with metal cations can lead to significant shifts in the λmax and changes in the molar extinction coefficient (εmax), providing insights into the interaction between the radical and the metal ion. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. thermofisher.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making the IR spectrum a molecular "fingerprint". libretexts.orglumenlearning.com

For Calcium Phenylglyoxylate, the FT-IR spectrum would display key absorption bands confirming its structure. The most informative region would show the vibrations of the carboxylate and ketone groups. The presence of the calcium ion results in the formation of a carboxylate salt (COO⁻), which is distinguished from a carboxylic acid (COOH) by the absence of the broad O-H stretch and the appearance of two distinct carboxylate stretches: an asymmetric stretch and a symmetric stretch. The interaction of the carboxylate group with the calcium ion can be unidentate, bidentate, or bridging, which can influence the exact position of these bands. 911metallurgist.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl Ring |

| 1680 - 1700 | Strong | C=O Stretch | α-Keto Group |

| 1600 - 1550 | Strong | Asymmetric COO⁻ Stretch | Carboxylate Salt |

| 1585, 1500-1400 | Medium-Weak | C=C Stretch | Phenyl Ring |

| 1440 - 1390 | Medium | Symmetric COO⁻ Stretch | Carboxylate Salt |

Fluorescence Spectroscopy for Detection Applications

Fluorescence spectroscopy is a highly sensitive analytical technique used for detection and quantification. nih.gov It involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. The molecule then relaxes, emitting light at a longer wavelength, and this emitted light (fluorescence) is detected.

While phenylglyoxylate itself is not strongly fluorescent, fluorescence-based methods are highly applicable for the detection of the calcium ion (Ca²⁺). thermofisher.com These methods typically use specific fluorescent indicators or probes whose spectral properties change significantly upon binding with Ca²⁺. thermofisher.comresearchgate.net This change can manifest as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. Such assays are widely used in biological and environmental contexts to measure calcium concentrations with high sensitivity and selectivity. nih.govnih.gov Therefore, fluorescence spectroscopy serves as a powerful indirect method for quantifying the calcium component associated with the phenylglyoxylate anion in various samples.

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating components from a mixture, while mass spectrometry provides information about the mass and structure of the separated components.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). nih.gov Compounds separate based on their differential affinities for the two phases. ingentaconnect.com

For the analysis of this compound, the compound of interest is the phenylglyoxylate anion. Reversed-phase HPLC (RP-HPLC) is the most common method, typically employing a nonpolar C18 or C8 stationary phase. nih.govingentaconnect.com A polar mobile phase, often a mixture of water (acidified with acetic, phosphoric, or formic acid) and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compounds. ingentaconnect.comscielo.br

A Diode Array Detector (DAD) enhances the power of HPLC by acquiring a full UV-Vis spectrum for the eluting compound at every point in the chromatogram. scielo.brpubcompare.ai This provides not only quantitative data from the peak area but also qualitative information from the UV spectrum, which aids in peak identification and purity assessment. For phenylglyoxylate, the detector is typically set to a wavelength around 225 nm to achieve maximum sensitivity. ingentaconnect.com

Table 3: Example HPLC-DAD Method Parameters for Phenylglyoxylate Analysis

| Parameter | Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) ingentaconnect.com |

| Mobile Phase | Acetonitrile : Acidified Water (0.05% Acetic Acid + 0.05% Phosphoric Acid) (5:95 v/v) ingentaconnect.com |

| Flow Rate | 1.0 mL/min ingentaconnect.com |

| Column Temperature | 25 °C ingentaconnect.com |

| Detection | Diode Array Detector (DAD) |

| Wavelength | 225 nm ingentaconnect.com |

| Injection Volume | 20 µL |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC. ijraset.comresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures (up to 15,000 psi), allows for faster separations without compromising efficiency. ijraset.comijsrtjournal.com The principles of UPLC are particularly well-suited for the analysis of phenylglyoxylic acid, the anionic component of this compound, especially in complex biological matrices like urine.

A key advantage of UPLC is its ability to significantly reduce analysis time, which is critical for high-throughput screening. ijsrtjournal.com For instance, a method developed for the simultaneous analysis of phenylglyoxylic acid (PGA) and mandelic acid (MA) in urine demonstrates the power of this technique. nih.gov The separation is typically achieved on a specialized column, such as a Waters HSS T3, using a mobile phase gradient. nih.gov Detection is often performed with tandem mass spectrometry, which provides excellent selectivity and sensitivity. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Phenylglyoxylic Acid Analysis This table is a composite example based on typical methodologies.

| Parameter | Specification |

| Instrument | UPLC system coupled to a tandem mass spectrometer |

| Column | Reversed-phase, e.g., Waters HSS T3 (C18) |

| Particle Size | < 2 µm |

| Mobile Phase | Gradient elution with water and acetonitrile (often with additives like formic acid) |

| Flow Rate | Optimized for high throughput (e.g., 0.4-0.6 mL/min) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization Negative (ESI-) |

| Monitoring | Multiple Reaction Monitoring (MRM) |

The method's performance is characterized by excellent linearity over a defined concentration range (e.g., 10-1000 ng/ml), low limits of detection (LOD) and quantification (LOQ), and high recovery rates, often exceeding 90%. nih.gov The high resolution of UPLC ensures that phenylglyoxylate is effectively separated from other urinary components, preventing interference and ensuring accurate quantification. ijsrtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. thermofisher.com Phenylglyoxylic acid, being a polar and non-volatile metabolite of compounds like styrene (B11656), requires chemical derivatization prior to GC-MS analysis. thermofisher.commedchemexpress.com This process converts the polar functional groups (carboxylic acid and ketone) into less polar, more volatile, and thermally stable derivatives suitable for gas chromatography.

The most common derivatization strategy involves a two-step process:

Methoximation: The carbonyl group is reacted with an agent like methoxyamine hydrochloride to form an oxime. thermofisher.com

Silylation: The acidic proton of the carboxyl group is replaced with a silyl (B83357) group, typically using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov

This derivatization yields a species such as the trimethylsilyl (B98337) (TMS) derivative of phenylglyoxylic acid, which has favorable chromatographic properties. nist.govmdpi.com

Once derivatized, the sample is injected into the GC, where it is separated from other metabolites on a capillary column (e.g., DB-5MS). nih.gov The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. thermofisher.comnih.gov EI produces reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for confident identification of the metabolite by comparing its mass spectrum to established libraries like the NIST database. thermofisher.comnist.gov GC-MS methods have been successfully developed to simultaneously measure phenylglyoxylic acid and other styrene metabolites, such as mandelic acid, in urine samples. nih.govresearchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific analytical technique for the structural elucidation and quantification of compounds in complex mixtures, without the need for derivatization. rsc.org As a soft ionization method, ESI allows the intact molecule of phenylglyoxylic acid to be transferred into the gas phase as an ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govuab.edu

In the tandem mass spectrometer, this precursor ion is selected and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. rsc.org The resulting product ions are characteristic of the molecule's structure. For phenylglyoxylic acid ([C₈H₆O₃-H]⁻, m/z 149.02), a primary and highly characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, yielding a benzoyl anion fragment (m/z 105.03).

Table 2: Characteristic ESI-MS/MS Transition for Phenylglyoxylic Acid

| Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss | Ionization Mode |

| m/z 149 | m/z 105 | CO₂ (44 Da) | Negative (ESI-) |

This specific precursor-to-product ion transition can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. nih.gov By monitoring only this specific mass transition, chemical noise from the sample matrix is significantly reduced, allowing for detection at very low concentrations. This makes ESI-MS/MS, particularly when coupled with UPLC, a premier technique for biomonitoring studies involving phenylglyoxylic acid. nih.govuib.no

Advanced Imaging and Microscopy Techniques for Material-Based Applications

Advanced imaging techniques are indispensable for characterizing the physical properties of solid-state materials like this compound. These methods provide critical information on particle morphology, size distribution, and surface features, which are essential for material science applications.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com For the characterization of a crystalline powder such as this compound, SEM analysis provides direct visual information about key physical attributes. The technique works by scanning a focused beam of electrons onto the sample surface, generating signals—primarily secondary electrons—that are used to form an image. mdpi.com

SEM analysis of this compound would reveal:

Particle Morphology: The characteristic shape of the crystals (e.g., cubic, rhombohedral, needle-like, or irregular) can be determined. nih.govnih.gov While specific images for this compound are not readily available, studies on analogous materials like calcium carbonate show a wide range of possible morphologies depending on precipitation conditions. researchgate.netbrecjournals.com

Surface Texture: The technique can resolve fine details on the crystal surfaces, such as steps, kinks, or defects, which can influence the material's reactivity.

Agglomeration: SEM imaging clearly shows the extent to which primary particles aggregate to form larger secondary structures. brecjournals.com

Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique that identifies the elemental composition of the sample. mdpi.comnih.gov For this compound, an EDX spectrum would confirm the presence of calcium (Ca), carbon (C), and oxygen (O), providing qualitative and semi-quantitative chemical information to complement the morphological data.

Radiotracer and Isotopic Labeling Studies in Mechanistic Investigations

Isotope labeling is a powerful methodology used to trace the movement of atoms through metabolic or chemical pathways. fiveable.me By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C), the molecule becomes "labeled," allowing researchers to follow its fate in a biological system. nih.gov

Hyperpolarized Carbon-13 Magnetic Resonance (MR) for Metabolic Substrates

Hyperpolarized Carbon-13 Magnetic Resonance (MR) is a cutting-edge molecular imaging technique that enables the real-time, non-invasive monitoring of metabolic pathways in vivo. nih.govkoreascience.kr The method overcomes the primary limitation of conventional ¹³C-MR spectroscopy—its extremely low sensitivity—by using a process called Dynamic Nuclear Polarization (DNP). nih.gov DNP dramatically increases the polarization of a ¹³C-labeled substrate by over 10,000-fold, temporarily boosting its MR signal to a level that can be readily imaged. nih.govyoutube.com

The most widely used hyperpolarized probe is [1-¹³C]pyruvate. nih.govkoreascience.kr After hyperpolarization and injection into a biological system, the metabolic conversion of ¹³C-pyruvate to other metabolites, such as ¹³C-lactate, ¹³C-alanine, and ¹³C-bicarbonate, can be observed in real-time using specialized MR sequences. nih.gov Each of these metabolites has a unique chemical shift (a distinct frequency in the MR spectrum), allowing them to be distinguished from the pyruvate (B1213749) substrate and from each other. nih.gov

While direct hyperpolarization of this compound itself is not a common application, the technique could theoretically be used to study the metabolic pathways that produce phenylglyoxylate. For example, if a ¹³C-labeled precursor to phenylglyoxylate (such as ¹³C-styrene) were administered, hyperpolarized ¹³C-MR could potentially track the appearance of the labeled phenylglyoxylate signal in real-time. This would provide unprecedented insight into the kinetics and spatial localization of styrene metabolism, offering a dynamic view of metabolic flux through this xenobiotic pathway. nih.gov

Applications of Calcium Phenylglyoxylate and Its Derivatives in Advanced Organic Synthesis and Catalysis

Precursor in Complex Molecule Synthesis

Phenylglyoxylic acid and its derivatives are recognized as key building blocks in chemical synthesis, widely used to create pharmaceutical intermediates. selleckchem.comgoogle.com These compounds are particularly valuable for preparing stereoisomerically enriched drug compounds. google.com

Intermediates in Pharmaceutical Compound Synthesis

A significant application of phenylglyoxylate (B1224774) is its role as a precursor in the biosynthesis of L-phenylglycine, a non-proteinogenic amino acid. nih.gov In natural pathways, such as in Streptomyces pristinaespiralis, phenylpyruvate is converted through several steps into phenylglyoxylate, which is then converted to L-phenylglycine. rsc.orgnih.gov This amino acid is a critical intermediate, as optically active amines and amino acids constitute approximately 40% of all chiral intermediates used in the production of active pharmaceutical ingredients. nih.gov

Precursors for Anti-inflammatory Compounds

Derivatives of phenylglyoxylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.netresearchgate.net In one study, twelve different phenylglyoxylic acid derivatives were created and tested for their antibacterial and anti-inflammatory activities. researchgate.net The investigation revealed that the compounds demonstrated significant anti-inflammatory effects in mice, with oedema formation being reduced by 22-67%. researchgate.net Among the tested compounds, 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide was identified as the most active. researchgate.net

Building Blocks for Antibiotics and Antitumor Agents

The phenylglyoxylate core is integral to the synthesis of several important therapeutic agents.

Antibiotics: Phenylglyoxylate serves as a precursor to the amino acid L-phenylglycine, which is a fundamental building block for various antibiotics. nih.govrsc.org These include the streptogramin antibiotics pristinamycin (B1678112) I and virginiamycin S, as well as the bicyclic peptide antibiotic dityromycin. nih.gov Phenylglycine-type amino acids are also found in a wide array of peptide natural products, notably glycopeptide antibiotics. rsc.org Furthermore, the enantiomer D-phenylglycine is a crucial precursor for the production of semisynthetic β-lactam antibiotics, such as certain penicillins and cephalosporins. nih.gov

Antitumor Agents: Beyond antibiotics, L-phenylglycine derived from phenylglyoxylate is also an important building block for the well-known antitumor drug, Taxol. nih.gov

Photoinitiators and Photochemical Reagents

Phenylglyoxylate derivatives are effective at absorbing light and initiating chemical reactions, making them valuable as photoinitiators and photochemical reagents.

Photoinitiated Polymerization in Polymer Chemistry

Alkyl phenylglyoxylates have been identified as efficient photoinitiators for the polymerization of acrylates. rsc.orgresearchgate.net Upon irradiation, these compounds generate benzoyl and phenyl radicals through intermolecular hydrogen abstraction, which then act as the initiating species for the polymerization process. rsc.org This property has been leveraged to develop negative photoimage systems where the imaging material consists of a polymeric phenylglyoxylate initiator and diacrylate monomers that are crosslinked upon exposure to light. rsc.org

A 2021 study by Sun and coworkers explored a series of glyoxylate (B1226380) derivatives with different electron-donating or electron-accepting groups for use in photopolymerization experiments at a wavelength of 405 nm. mdpi.com The research identified dimethyl 1,4-dibenzoylformate as the most efficient photoinitiator for the free radical polymerization of acrylates like tri(propylene glycol)diacrylate (TPGDA) and trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com Its superior performance was attributed to its ability to generate twice the number of radicals compared to other structures in the series. mdpi.com

| Glyoxylate Derivative | Monomer System | Light Source | Polymerization Efficiency |

| Dimethyl 1,4-dibenzoylformate (DM-BD-F) | TPGDA or TMPTA | 405 nm | Most efficient in the series |

| Other substituted glyoxylates | TPGDA or TMPTA | 405 nm | Varied based on substitution |

This table summarizes findings on the efficiency of various glyoxylate derivatives as photoinitiators. mdpi.com

Photochemical Oxidation of Thiols to Disulfides

Phenylglyoxylic acid can be utilized as a metal-free photoinitiator for the green and inexpensive aerobic oxidation of thiols to disulfides. researchgate.net This photochemical method is versatile, relying on a simple organic molecule, common household light bulbs as the light source, and an inorganic salt additive to achieve excellent product yields. researchgate.net The process is considered environmentally friendly as it bypasses the need for transition metal complexes or organic dyes. researchgate.net Phenylglyoxylic acid can be used in very low catalyst loadings (1 mol%) to successfully oxidize both aryl and alkyl thiols into symmetrical and non-symmetrical disulfides. researchgate.net

| Substrate | Product | Light Source | Catalyst Loading | Yield |

| Aryl Thiols | Symmetrical/Non-symmetrical Disulfides | Household bulbs | 1 mol% Phenylglyoxylic Acid | Good to Excellent |

| Alkyl Thiols | Symmetrical/Non-symmetrical Disulfides | Household bulbs | 1 mol% Phenylglyoxylic Acid | Good to Excellent |

This table presents the general conditions and outcomes for the photochemical oxidation of thiols using phenylglyoxylic acid as a photoinitiator. researchgate.net

Hydroacylation of Olefins

While direct calcium-catalyzed hydroacylation of olefins remains a developing area, the broader field of hydrofunctionalization using calcium catalysts has seen significant progress. These reactions, which involve the addition of an H-E bond (where E is a heteroatom like Si) across a C=C double bond, share mechanistic similarities with hydroacylation and highlight the potential of calcium-based systems.

Notably, calcium hydride complexes have proven effective in the hydrogenation and hydrosilylation of unactivated olefins. researchgate.netnih.gov For instance, a cationic dinuclear calcium hydride, stabilized by a macrocyclic ligand, catalyzes the hydrogenation of 1-octene (B94956) and other unactivated 1-alkenes. researchgate.netnih.gov This same catalyst system also facilitates the hydrosilylation of olefins. nih.gov

Recent research has demonstrated that highly Lewis-acidic calcium salts, such as Ca[Al(ORF)4]2, can effectively catalyze the hydrosilylation of olefins with high regioselectivity. nih.gov The mechanism is believed to involve the formation of a complex between the olefin and the Ca²⁺ ion, which activates the C=C double bond for a subsequent attack by the hydrosilane. nih.gov This activation of the olefin by a calcium catalyst is a key step that could potentially be adapted for hydroacylation reactions. The efficiency of these catalysts, particularly those supported by macrocyclic ligands, is influenced by factors such as the ligand's ring size, which affects the catalyst's stability and activity in solution. researchgate.netnih.gov

| Reaction Type | Catalyst Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Hydrogenation | Cationic dinuclear calcium hydride | Unactivated 1-alkenes | Catalyzes hydrogenation of C=C double bonds. | nih.gov |

| Hydrosilylation | Calcium hydride with macrocyclic ligand | Unactivated olefins | Catalyst efficiency is influenced by the macrocycle ring size. | researchgate.netnih.gov |

| Hydrosilylation | Highly Lewis-acidic calcium salt | Olefins | Proceeds via activation of the alkene by complexation with Ca²⁺. | nih.gov |

Catalytic Applications

The use of calcium compounds as catalysts is a growing field in green chemistry, driven by calcium's great abundance, low cost, and biocompatibility. Calcium catalysts, including simple salts and more complex organometallic species, have shown significant activity in promoting the addition of element-hydrogen (E-H) bonds across unsaturated substrates, a process known as hydrofunctionalization.

These reactions are atom-economical and offer a direct route to functionalized organic molecules. Calcium catalysts have been successfully employed to activate a variety of E-H bonds, including those of silanes (Si-H), amines (N-H), and phosphines (P-H), facilitating their addition to alkenes and alkynes. Furthermore, calcium hydride complexes can activate molecular hydrogen (H-H) for hydrogenation reactions and have even demonstrated the ability to mediate the activation of C-H bonds. This versatility makes calcium an attractive alternative to the more expensive and toxic transition metals traditionally used for these transformations.

| E-H Bond Type | Reaction | Catalyst Type | Significance |

|---|---|---|---|

| Si-H | Hydrosilylation | Calcium hydride complexes, Lewis-acidic Ca salts | Formation of C-Si bonds. |

| H-H | Hydrogenation | Calcium hydride complexes | Reduction of unsaturated bonds. |

| B-H | Hydroboration | CaCl₂, MOF-Ca | Formation of C-B bonds with anti-Markovnikov selectivity. figshare.com |

| N-H | Hydroamination | Organocalcium complexes | Formation of C-N bonds. |

| P-H | Hydrophosphination | Organocalcium complexes | Formation of C-P bonds. |

Phenylglyoxylic acid and its derivatives have emerged as valuable reagents in modern synthetic chemistry, particularly as acyl sources in C-H activation reactions. A powerful strategy involves the merger of palladium catalysis with visible-light photoredox catalysis. nih.govacs.org This dual catalytic system enables the regioselective acylation of C-H bonds under mild, room-temperature conditions. nih.govresearchgate.net

In a representative transformation, the C-H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones is achieved using various α-oxo-2-phenylacetic acids (phenylglyoxylic acid derivatives) as the acylating agents. nih.govacs.org The reaction proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂), an organic photoredox catalyst (e.g., fluorescein), and an oxidant, all under irradiation with visible light (e.g., blue LEDs). nih.govresearchgate.net This protocol demonstrates a broad substrate scope, tolerating a range of functional groups on the phenylglyoxylic acid, and provides good to excellent yields of the acylated products. nih.gov The use of an inexpensive, metal-free organic dye as the photocatalyst further enhances the appeal of this methodology. acs.orgresearchgate.net

| Phenylglyoxylic Acid Derivative (Acyl Source) | Isolated Yield (%) | Reference |

|---|---|---|

| Phenylglyoxylic acid | 95 | nih.gov |

| 4-Methylphenylglyoxylic acid | 92 | nih.gov |

| 4-Methoxyphenylglyoxylic acid | 90 | nih.gov |

| 4-Fluorophenylglyoxylic acid | 85 | nih.gov |

| 4-Chlorophenylglyoxylic acid | 88 | nih.gov |

| 4-(Trifluoromethyl)phenylglyoxylic acid | 82 | nih.gov |

| Thiophene-2-glyoxylic acid | 78 | nih.gov |

Reaction conditions: N-methyl-3-phenylquinoxalin-2(1H)-one, phenylglyoxylic acid derivative, Pd(OAc)₂, fluorescein, oxidant, solvent, 24W blue LEDs, room temperature. Data sourced from ACS Omega, 2024, 9, 651-657.

Phenylglyoxylate is a key intermediate in several enzymatic pathways, highlighting its relevance in biocatalysis. Enzymes capable of acting on phenylglyoxylate are found in various microorganisms and plants, where they catalyze transformations such as oxidation, reduction, and amination. nih.govfrontiersin.orgznaturforsch.com

One significant transformation is the oxidative decarboxylation of phenylglyoxylate to benzoyl-CoA, a central step in the anaerobic metabolism of phenylalanine. nih.gov This reaction is catalyzed by the enzyme phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), which has been isolated from the denitrifying bacterium Azoarcus evansii. nih.govenzyme-database.org This complex iron-sulfur protein is specific for phenylglyoxylate and requires coenzyme A for its activity. nih.gov Phenylglyoxylate itself is formed from the α-oxidation of phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA:acceptor oxidoreductase. nih.gov